2,3-Dichloro-4-methoxybenzenethiol

Description

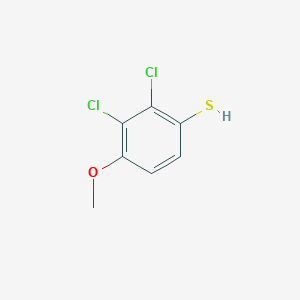

2,3-Dichloro-4-methoxybenzenethiol (C₇H₆Cl₂OS) is a substituted benzenethiol characterized by a benzene ring with chlorine atoms at positions 2 and 3, a methoxy group at position 4, and a thiol (-SH) group at position 1. This compound’s structure imparts unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., dichloromethane, methanol) and a molecular weight of 223.09 g/mol. The electron-withdrawing chlorine atoms enhance the acidity of the thiol group (estimated pKa ~6–8), making it reactive in nucleophilic and redox reactions.

Applications of this compound include its use as an intermediate in agrochemicals, pharmaceuticals, and polymer chemistry. Its chlorine and thiol groups enable participation in cross-coupling reactions, disulfide formation, and ligand synthesis for metal complexes.

Properties

CAS No. |

83119-51-1 |

|---|---|

Molecular Formula |

C7H6Cl2OS |

Molecular Weight |

209.09 g/mol |

IUPAC Name |

2,3-dichloro-4-methoxybenzenethiol |

InChI |

InChI=1S/C7H6Cl2OS/c1-10-4-2-3-5(11)7(9)6(4)8/h2-3,11H,1H3 |

InChI Key |

YDSLCJAIZJHFTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)S)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

| Compound Name | Substituents (Positions) | Functional Groups Present |

|---|---|---|

| This compound | Cl (2,3), OCH₃ (4), SH (1) | Thiol, Methoxy, Chlorine |

| 4-Methoxybenzenethiol | OCH₃ (4), SH (1) | Thiol, Methoxy |

| 2,4-Dichlorobenzenethiol | Cl (2,4), SH (1) | Thiol, Chlorine |

| Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) | OH (3,4), CH₂CH₂COOH (side chain) | Phenolic hydroxyl, Acrylic acid |

Key Observations :

- Electron Effects : Chlorine atoms in this compound increase thiol acidity compared to 4-Methoxybenzenethiol (pKa ~8–10) due to their electron-withdrawing nature.

- Steric Hindrance: The 2,3-dichloro substitution may hinder nucleophilic attack at the benzene ring compared to monosubstituted analogs like 2,4-Dichlorobenzenethiol .

- Functional Diversity: Unlike caffeic acid, which contains phenolic hydroxyls and a carboxylic acid group for antioxidant applications, the thiol and chlorine groups in this compound favor roles in synthetic chemistry .

Physicochemical and Reactivity Data

Table 2: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | pKa (Thiol) |

|---|---|---|---|---|

| This compound | 223.09 | 85–90 (estimated) | 10–15 (CH₂Cl₂) | ~6–8 |

| 4-Methoxybenzenethiol | 156.23 | 45–50 | 20–25 (CH₂Cl₂) | ~8–10 |

| 2,4-Dichlorobenzenethiol | 193.08 | 75–80 | 5–10 (CH₂Cl₂) | ~5–7 |

| Caffeic Acid | 180.16 | 223–225 | 50 (H₂O) | 4.5 (COOH) |

Key Findings :

- Solubility: The dichloro substitution in this compound reduces solubility in nonpolar solvents compared to 4-Methoxybenzenethiol.

- Acidity : The thiol group in this compound is more acidic than in 4-Methoxybenzenethiol but less so than in 2,4-Dichlorobenzenethiol due to positional effects of chlorine atoms.

- Thermal Stability: Higher melting points in dichloro-substituted thiols suggest stronger intermolecular forces (e.g., halogen bonding) compared to monosubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.